![molecular formula C16H16N2OS2 B2428796 3-ethyl-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326832-43-2](/img/structure/B2428796.png)
3-ethyl-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
“3-ethyl-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound with the linear formula C20H22N2OS2 . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C20H22N2OS2 . Unfortunately, the available sources do not provide further details about its molecular structure.Scientific Research Applications
- Researchers have synthesized and evaluated a series of thieno[2,3-d]pyrimidin-4(3H)-ones, including our compound of interest, as potential antitubercular agents .
Antitubercular Activity
Synthetic Methodology
Safety and Hazards
Mechanism of Action
Target of Action
Thieno[2,3-d]pyrimidin-4(3h)-ones, a class of compounds to which this molecule belongs, have been studied for their antimycobacterial activity againstMycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .
Mode of Action
It is known that some thieno[2,3-d]pyrimidin-4(3h)-ones exhibit significant antimycobacterial activity . The interaction of these compounds with their targets likely results in the inhibition of essential biochemical processes within the mycobacteria, leading to their death.
Result of Action
The result of the action of this compound, based on related thieno[2,3-d]pyrimidin-4(3H)-ones, is the inhibition of the growth of mycobacteria, including Mycobacterium tuberculosis and Mycobacterium bovis . This antimycobacterial activity suggests potential utility in the treatment of tuberculosis.
properties
IUPAC Name |
3-ethyl-2-[(2-methylphenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS2/c1-3-18-15(19)14-13(8-9-20-14)17-16(18)21-10-12-7-5-4-6-11(12)2/h4-9H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOFSSVCOVOGPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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